2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Description
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H11N/c1-6-5-7-3-2-4-8(7)9-6/h5,9H,2-4H2,1H3 |
InChI Key |
FPTVEBZXBUYUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)CCC2 |
Origin of Product |
United States |
Preparation Methods
Methyl Group Introduction via Alkylation and Substitution
Positioning the methyl group at the C2 position requires regioselective alkylation. Methyl iodide (MeI) in combination with cesium carbonate in tetrahydrofuran (THF) at 0°C to room temperature has been demonstrated to install methyl groups on nitrogen atoms in related compounds. For carbon-bound methyl groups, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) and subsequent quenching with methyl electrophiles may be employed, though this remains speculative for the target structure.
A validated protocol involves the methylation of 1-bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one, where treatment with MeI and Cs₂CO₃ in THF achieves 75% yield of the N-methylated product. Adapting this to C-methylation would necessitate protecting group strategies or alternative directing motifs.
Dehydrogenation of Pyrrolidine Precursors
B(C₆F₅)₃-catalyzed dehydrogenation presents a novel method for converting pyrrolidines to pyrroles under mild conditions. Applying this to a tetrahydrocyclopenta[b]pyrrolidine precursor could selectively dehydrogenate the pyrrolidine ring to yield the aromatic pyrrole moiety. Mechanistic studies reveal that B(C₆F₅)₃ abstracts hydrides from α-nitrogen positions, forming iminium intermediates that undergo deprotonation to generate the unsaturated system. This method avoids harsh oxidative conditions, preserving sensitive functional groups.
Functional Group Interconversion and Optimization
Hydrolysis and decarboxylation play pivotal roles in refining intermediates. For example, ethyl 2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is hydrolyzed to its carboxylic acid derivative using LiOH·H₂O, achieving 95% yield. Subsequent decarboxylation under acidic or thermal conditions could streamline the synthesis by eliminating superfluous carboxyl groups.
Comparative Analysis of Synthetic Methods
*Yields extrapolated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bismuth nitrate pentahydrate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have shown selective activity on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Physicochemical Properties
- Ester derivatives (e.g., ) further modulate solubility for pharmaceutical applications.
Bioactive Derivatives
- Key Insight : The 2-methyl substitution in cyclopenta[b]pyrrole may enhance anti-inflammatory activity compared to unsubstituted analogs, as seen in studies where 2-substituted derivatives reduced TPA-induced skin inflammation in mice by 40–60% .
Stability and Reactivity
- Acid-Base Behavior: The parent compound has a predicted pKa of 17.94±0.20, indicating weak basicity typical of pyrroles .
- Comparative Reactivity : Tetrahydroindoles are more prone to aromatic electrophilic substitution due to their fused benzene ring, whereas cyclopenta[b]pyrroles favor nucleophilic attacks at the cyclopentane moiety .
Biological Activity
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (C_9H_11N) is a bicyclic compound characterized by a pyrrole ring fused to a cyclopentane structure. Its unique molecular framework contributes to its diverse chemical and biological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory effects, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is C_9H_11N, with a molar mass of approximately 149.21 g/mol. The compound's structure is significant for its biological interactions and therapeutic potential.
Anti-inflammatory Effects
Research indicates that 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exhibits significant anti-inflammatory activity . In studies involving mice with induced skin inflammation, the compound effectively reduced inflammation markers. The underlying mechanisms appear to involve modulation of key signaling pathways such as NF-kappa B and MAPK pathways .
The compound's mechanism of action involves interaction with specific molecular targets that modulate enzyme activity or receptor conformation. This interaction leads to various biological effects depending on the target pathway involved.
Comparative Analysis with Related Compounds
To understand the uniqueness of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole in comparison to structurally related compounds, the following table summarizes notable properties and activities:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | Bicyclic nitrogen heterocycle | Exhibits similar anti-inflammatory activity |
| 2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid | Pyrrole derivative | Shows different biological activity profiles |
| 2-Methyl-pyrrolidine | Saturated nitrogen heterocycle | Lacks the unique bicyclic structure |
This table highlights that while other compounds may exhibit anti-inflammatory properties, the distinct bicyclic arrangement of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole enhances its interaction with biological targets.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Skin Inflammation Model : A study demonstrated that treatment with 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole significantly reduced edema and inflammatory cytokines in mice subjected to topical application of TPA (12-O-tetradecanoylphorbol-13-acetate) .
- Cellular Proliferation Studies : Another investigation assessed the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The results indicated that some derivatives exhibited promising antiproliferative activity alongside their anti-inflammatory effects .
Q & A
Basic Research Question
- HRMS (ESI-TOF) : Confirms molecular weight (e.g., m/z 355.2169 for C25H26N2 derivatives) .
- NMR Spectroscopy : 1H-NMR (300 MHz, CDCl3) resolves characteristic signals, such as δ = 1.05–1.30 ppm for alkyl substituents .
- X-ray Diffraction : Used for crystallographic validation of related cyclopenta[b]pyrrole MOFs (e.g., Fe(cta)2) .
What computational models explain the challenges in synthesizing this compound via the Trofimov reaction?
Advanced Research Question
Quantum-chemical modeling predicts that cyclopentanone oxime and acetylene can theoretically form the compound at ~100 °C and 1 atm. However, experimental attempts fail due to side reactions (e.g., hydrolysis/condensation) in basic media . Activation barriers for key steps (~30 kcal/mol) align with those of analogous pyrrole syntheses, but competing pathways dominate .
How do spin-state changes in Fe(II)-MOFs containing cyclopenta[b]pyrrole derivatives affect mechanical properties?
Advanced Research Question
In Fe(cta)2 MOFs ([cta] = tetrahydrocyclopenta-triazolate), high-spin Fe(II) at room temperature influences bulk modulus (B) under pressure. Differences in void fraction and Fe–N bond strengths counterbalance structural stability, as shown by high-pressure powder X-ray diffraction (HPPXRD) . This has implications for barocaloric and mechanical energy storage applications .
How can researchers resolve contradictions between theoretical and experimental synthesis outcomes?
Q. Methodological Guidance
- Side-Reaction Mitigation : Replace basic media with acid catalysts (e.g., TsOH) to suppress hydrolysis .
- Alternative Pathways : Use transition-metal catalysts (Pt, Au) to bypass unstable intermediates observed in Trofimov-like reactions .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify competing pathways .
What role do stereoelectronic effects play in diastereoselective synthesis of cyclopenta[b]pyrrole derivatives?
Advanced Research Question
Diastereoselectivity in Au(I)-catalyzed rearrangements arises from stereoelectronic control during cyclization. For example, intramolecular Friedel–Crafts steps favor specific transition states, though detailed selectivity studies are lacking . Computational modeling (e.g., DFT) could elucidate these effects.
How is 2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole utilized in pharmaceutical intermediate synthesis?
Applied Research Question
- Hypertension Drugs : Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a key intermediate for ramipril, synthesized via continuous-flow hydrogenolysis (97% yield) .
- MOF Precursors : Functionalized derivatives serve as ligands in Fe(II)-MOFs for studying spin-crossover behavior .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- First Aid : Immediate consultation with a physician is required upon exposure .
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential reactivity in basic/acidic conditions .
How do void fraction and ligand flexibility influence the mechanical stability of cyclopenta[b]pyrrole-based MOFs?
Advanced Research Question
In Fe(cta)2 MOFs, lower void fractions (~20%) enhance compressibility, while stronger Fe–N bonds counteract deformation under pressure. These factors are quantified via HPPXRD and bulk modulus calculations .
What advancements in continuous-flow systems improve the scalability of cyclopenta[b]pyrrole synthesis?
Q. Methodological Guidance
- Microreactors : Enable efficient heat/mass transfer for exothermic steps (e.g., hydrogenolysis) .
- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pt/C) in flow systems reduce metal leaching and improve recyclability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
